N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride
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Overview
Description
N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C20H21ClFN5O2 and its molecular weight is 417.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound is part of a broader class of chemicals involved in the synthesis and characterization of various heterocyclic compounds. For instance, one study highlighted the synthesis of highly functionalized 5,6-dihydrobenzo[h]quinoline-3-carbonitriles through base-induced ring transformation processes (Pratap & Ram, 2007). Similarly, another research delved into the reactions of 1,2,3-triazoles with formaldehyde and triflamide, leading to the creation of various derivatives, demonstrating the compound's role in complex chemical reactions (Shainyan & Meshcheryakov, 2015).
Biological Interactions and Pharmacological Potential
- The compound and its related derivatives have been studied for their interaction with biological molecules and potential pharmacological applications. For instance, a study outlined the novel synthesis of triazines and triazepines from a related compound, showcasing their potential as anti-tumor agents (Badrey & Gomha, 2012). Moreover, research on coumarin and triazole-based compounds, similar in structure to the compound , investigated their binding interactions with serum albumins, indicating potential pharmacological interactions (Paul et al., 2019).
Application in Disease Treatment and Prevention
- The compound's derivatives have been explored for their potential in treating diseases like tuberculosis, showcasing their synthesis and the notable antibacterial activities of the created derivatives compared to standard drugs (Bodige et al., 2020). Similarly, compounds synthesized from related structures were studied for their anti-ChE activity and neuroprotective effects, suggesting potential therapeutic applications in diseases like Alzheimer's (Saeedi et al., 2017).
Mechanism of Action
Target of action
Triazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . They can bind to a variety of enzymes and receptors in the biological system . Chromene derivatives also exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mode of action
The mode of action of triazole and chromene derivatives can vary depending on the specific compound and its targets. For instance, some triazole derivatives exert their anticancer activity by binding to the active site of certain enzymes .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic effects . .
Safety and Hazards
Future Directions
Triazole compounds have shown significant potential in medicinal chemistry due to their versatile biological activities . Future research may focus on the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance .
Properties
IUPAC Name |
N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2.ClH/c21-16-4-5-19-14(8-16)7-15(12-28-19)20(27)23-10-13-2-1-3-18(6-13)26-11-17(9-22)24-25-26;/h1-6,8,11,15H,7,9-10,12,22H2,(H,23,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWSYDJXWMPZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)F)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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